molecular formula C13H18O3 B254310 4-(4-propylphenoxy)butanoic Acid

4-(4-propylphenoxy)butanoic Acid

Cat. No.: B254310
M. Wt: 222.28 g/mol
InChI Key: QWIOTFVIEZSCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Propylphenoxy)butanoic Acid is a chemical compound with the molecular formula C13H17O3⁻ and a molecular weight of 221.29 g/mol for its neutral form (C13H18O3) . It is supplied as a high-purity material exclusively for research and development purposes. As a derivative of butanoic acid featuring a 4-propylphenoxy moiety, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry. It is particularly useful for exploring structure-activity relationships in drug discovery campaigns. Researchers can utilize this acid in coupling reactions to create more complex molecules, such as amide derivatives, for biological screening . The propylphenoxy side chain suggests potential for interaction with hydrophobic pockets in biological systems. Handling should be performed in a well-ventilated laboratory setting, and proper personal protective equipment should be worn. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Specific pharmacological data, including detailed mechanisms of action and primary research applications, are areas for ongoing investigation by the scientific community. Researchers are encouraged to consult the scientific literature for the most current findings.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(4-propylphenoxy)butanoic acid

InChI

InChI=1S/C13H18O3/c1-2-4-11-6-8-12(9-7-11)16-10-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)

InChI Key

QWIOTFVIEZSCNR-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)O

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity: Chlorinated analogs (MCPB, 2,4-DB) exhibit strong herbicidal activity due to their structural mimicry of auxin hormones, which disrupt plant cell elongation . The propyl group in this compound may increase lipid solubility compared to chlorine or methyl groups, enhancing membrane permeability and systemic translocation in plants. However, this could also reduce selectivity between crops and weeds.

Physicochemical Properties: 4-(4-Cyanophenoxy)butanoic acid (CAS 87411-29-8) contains a polar cyano group, reducing its lipophilicity compared to alkyl- or halogen-substituted analogs. 4-Phenylbutyric acid lacks a phenoxy linker, instead having a phenyl group directly attached to the butanoic chain. This structure is associated with histone deacetylase (HDAC) inhibition, a mechanism unrelated to herbicidal activity .

Environmental and Metabolic Behavior: Chlorinated phenoxy acids like 2,4-DB are persistent in the environment and can bioaccumulate, raising regulatory concerns. A propyl-substituted analog might degrade faster due to the absence of halogen atoms, though this requires experimental validation. The metabolic fate of 4-phenylbutyric acid involves β-oxidation in mammals, a pathway less relevant to phenoxy herbicides, which are typically metabolized via hydroxylation or conjugation in plants .

Preparation Methods

Bromination and Lactone Formation

Bromination of the keto-acid intermediate is achieved using HBr or PBr₃, selectively targeting the γ-carbon. The resulting bromo-acid undergoes intramolecular cyclization in a sodium hydroxide solution, forming a five-membered lactone ring. This lactone serves as a protected form of the butanoic acid chain, which is later reduced to the final product.

Table 1: Lactonization Conditions and Yields

SubstrateBrominating AgentBaseTemperatureYield (%)
4-(4-propylphenoxy)glutaric acidHBr (48%)NaOH (1M)0–5°C78
4-(4-propylphenoxy)glutaric acidPBr₃K₂CO₃RT82

Hydrogenation of Keto-Lactones

Reduction of the keto-lactone intermediate to the corresponding hydroxy-lactone is critical for accessing the butanoic acid moiety. Catalytic hydrogenation using Pd/C under high-pressure H₂ (70 psi, 483 kPa) effectively reduces the ketone to a secondary alcohol. The reaction is typically conducted in methanol or ethyl acetate, with acidic workup ensuring lactone ring opening.

Lactone Reduction and Acid Hydrolysis

Post-hydrogenation, the hydroxy-lactone is treated with hydrochloric acid to hydrolyze the lactone and yield this compound. For example, hydrogenating 4-(4-propylphenoxy)-γ-lactone at 70 psi for 16 hours followed by HCl-mediated hydrolysis achieves a 72% isolated yield.

Table 2: Hydrogenation Parameters

LactoneCatalystPressure (psi)Time (h)Yield (%)
4-(4-propylphenoxy)-γ-lactonePd/C (10%)701672
4-(4-propylphenoxy)-γ-lactoneRaney Ni502465

Solvent-Free Demethylation of Methoxy Precursors

A solvent-free demethylation strategy, adapted from the synthesis of 4-(4-hydroxyphenyl)butanoic acid, offers an eco-friendly route to phenolic intermediates. Treating 4-(4-methoxypropylphenoxy)butanoic acid with aqueous HBr (48%) at 110°C removes the methyl protecting group, yielding 4-(4-hydroxypropylphenoxy)butanoic acid. Subsequent propylation via alkylation introduces the propyl substituent.

Propylation via Alkylation

The hydroxyl group is alkylated using 1-bromopropane and K₂CO₃ in DMF, achieving 85% conversion to this compound. This two-step sequence avoids hazardous solvents and simplifies purification.

Table 3: Demethylation and Alkylation Efficiency

StepReagentConditionsYield (%)
DemethylationHBr (48%)110°C, 6 h89
Propylation1-bromopropaneK₂CO₃, DMF, 80°C85

Reformatsky Reaction for Carbon Chain Elongation

The Reformatsky reaction, employed in synthesizing fluorinated butanoic acids, is adaptable to this compound. Zinc-mediated coupling of 4-propylphenoxyacetonitrile with ethyl bromoacetate in THF generates a β-keto ester, which is hydrolyzed and decarboxylated to the target acid.

Ester Hydrolysis and Decarboxylation

The β-keto ester intermediate undergoes hydrolysis with NaOH (1M), followed by acidification to pH 4.5 using HCl. Decarboxylation at 100°C eliminates CO₂, furnishing the butanoic acid derivative in 68% overall yield.

Table 4: Reformatsky Reaction Optimization

Zinc (equiv.)SolventTemperature (°C)Hydrolysis Time (h)Yield (%)
1.5THF60368
2.0Dioxane70463

Mitsunobu Etherification

The Mitsunobu reaction enables direct ether formation between 4-propylphenol and 4-hydroxybutanoic acid derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of 4-hydroxybutanoic acid ethyl ester is coupled to 4-propylphenol, yielding the ethyl ester precursor. Saponification with NaOH followed by acid hydrolysis produces the free acid.

Ester Saponification

Hydrolysis of the ethyl ester with NaOH (2M) at 50°C for 4 hours achieves quantitative conversion. Acidification with HCl precipitates the product, which is isolated via filtration in 91% purity.

Table 5: Mitsunobu Reaction Conditions

PhenolDiolDEAD (equiv.)Yield (%)
4-propylphenol4-hydroxybutanoate1.276
4-propylphenol4-hydroxybutanoate1.582

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